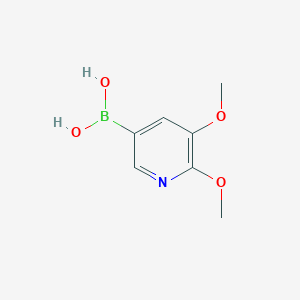
2,3-二甲氧基吡啶-5-硼酸
描述
2,3-Dimethoxypyridine-5-boronic acid is a useful research compound. Its molecular formula is C7H10BNO4 and its molecular weight is 182.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dimethoxypyridine-5-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethoxypyridine-5-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
传感应用
硼酸,包括 2,3-二甲氧基吡啶-5-硼酸,越来越多地被用于各种研究领域,包括传感应用 . 它们与二醇和强路易斯碱(如氟化物或氰化物阴离子)相互作用,使其在各种传感应用中具有效用 . 这些应用可以是均相测定或异相检测 .
生物标记
硼酸与二醇的关键相互作用使其能够用于各个领域,包括生物标记 . 这在涉及细胞过程和相互作用的研究中尤其有用 .
蛋白质操作和修饰
硼酸在与蛋白质的相互作用、其操作和细胞标记方面显示出显著增长 . 这使它们成为蛋白质组学研究中的宝贵工具 .
分离技术
硼酸也用于分离技术 . 它们独特的性质使它们能够与某些化合物结合,从而能够将这些化合物从混合物中分离出来 .
治疗剂的开发
硼酸用于治疗剂的开发 . 它们与各种生物分子相互作用的能力使它们成为药物开发的潜在候选者 .
催化
有机硼化合物,包括硼酸,被认为是现代有机化学中构建碳-碳或碳-杂原子键的中流砥柱 . 它们被用于许多横向领域,包括催化 .
材料科学
硼酸也用于材料科学 . 它们已被用作分析方法的微粒的构建材料,以及用于控制胰岛素释放的聚合物的构建材料 .
光电子学
硼酸及其螯合物衍生物是有机硼烷化合物的一个子类,用于光电子材料 . 它们独特的性质使其适合用于处理光的设备,包括光发射、传输和检测 .
作用机制
Target of Action
The primary target of 2,3-Dimethoxypyridine-5-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2,3-Dimethoxypyridine-5-boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 2,3-Dimethoxypyridine-5-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of 2,3-Dimethoxypyridine-5-boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Action Environment
The action of 2,3-Dimethoxypyridine-5-boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction . These conditions are typically mild and tolerant of various functional groups . The stability and environmental benignity of the organoboron reagent also play a role in the efficacy and stability of the compound .
生化分析
Biochemical Properties
2,3-Dimethoxypyridine-5-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds . This compound interacts with various enzymes and proteins, including those involved in the catalytic processes of organic synthesis. The nature of these interactions often involves the formation of covalent bonds between the boronic acid group and the active sites of enzymes, facilitating the transfer of functional groups and enhancing reaction efficiency .
Cellular Effects
The effects of 2,3-Dimethoxypyridine-5-boronic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of kinases and phosphatases, which are crucial for signal transduction pathways. Additionally, 2,3-Dimethoxypyridine-5-boronic acid can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2,3-Dimethoxypyridine-5-boronic acid exerts its effects through several mechanisms. One primary mechanism involves the inhibition or activation of enzymes by binding to their active sites. This binding can either block the enzyme’s activity or enhance its catalytic efficiency, depending on the nature of the interaction. Additionally, 2,3-Dimethoxypyridine-5-boronic acid can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dimethoxypyridine-5-boronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,3-Dimethoxypyridine-5-boronic acid remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2,3-Dimethoxypyridine-5-boronic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which 2,3-Dimethoxypyridine-5-boronic acid is effective without causing harm .
Metabolic Pathways
2,3-Dimethoxypyridine-5-boronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it may influence the pentose phosphate pathway or glycolysis by altering the activity of enzymes such as glucose-6-phosphate dehydrogenase or pyruvate kinase .
Transport and Distribution
The transport and distribution of 2,3-Dimethoxypyridine-5-boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The efficient transport of 2,3-Dimethoxypyridine-5-boronic acid is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cell .
Subcellular Localization
The subcellular localization of 2,3-Dimethoxypyridine-5-boronic acid is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 2,3-Dimethoxypyridine-5-boronic acid can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .
属性
IUPAC Name |
(5,6-dimethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4/c1-12-6-3-5(8(10)11)4-9-7(6)13-2/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFHLSYUKVVFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1470946.png)
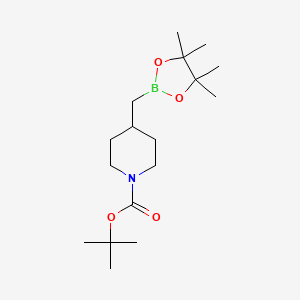
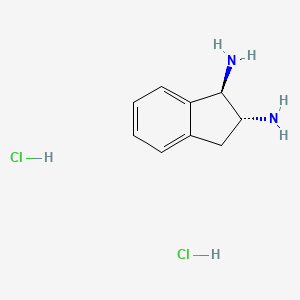
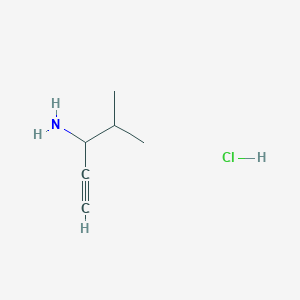
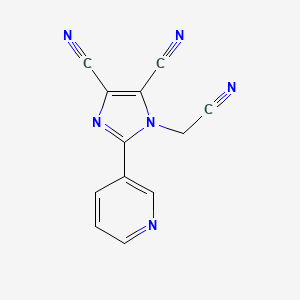
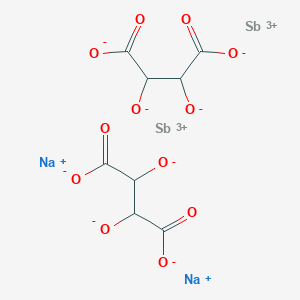
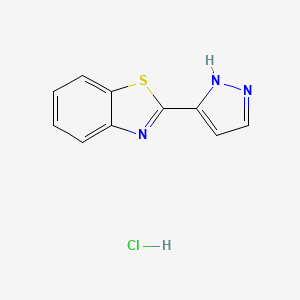
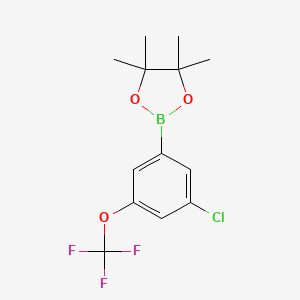
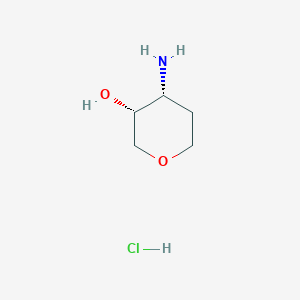
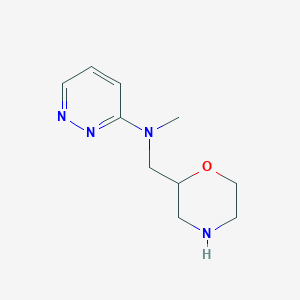
![5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1470962.png)
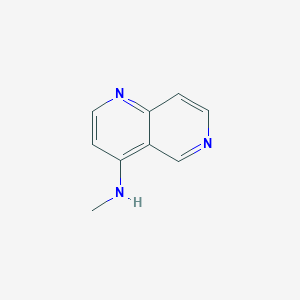

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine](/img/structure/B1470969.png)
